Methyl 5-amino-3-propoxybenzofuran-2-carboxylate
Description
Methyl 5-amino-3-propoxybenzofuran-2-carboxylate is a benzofuran derivative featuring a propoxy group at position 3, an amino group at position 5, and a methyl ester at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and fine chemical applications.
Properties
Molecular Formula |
C13H15NO4 |
|---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 5-amino-3-propoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c1-3-6-17-11-9-7-8(14)4-5-10(9)18-12(11)13(15)16-2/h4-5,7H,3,6,14H2,1-2H3 |
InChI Key |
AGOPAYKTBXMMNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(OC2=C1C=C(C=C2)N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-amino-3-propoxybenzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through various methods, including the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of Functional Groups: The amino and propoxy groups are introduced through substitution reactions.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are chosen to ensure scalability and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
Methyl5-amino-3-propoxybenzofuran-2-carboxylate undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under mild conditions.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups using appropriate alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are frequently used.
Substitution: Alkylating agents like alkyl halides are used in the presence of a base.
Major Products
Oxidation: Nitro derivatives
Reduction: Amino derivatives
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
Methyl5-amino-3-propoxybenzofuran-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex benzofuran derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl5-amino-3-propoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Methyl 5-nitro-3-propoxybenzofuran-2-carboxylate
- Structure: Differs by a nitro (-NO₂) group at position 5 instead of an amino (-NH₂) group.
- Properties: Molecular Weight: 279.25 g/mol (vs. ~249.25 g/mol estimated for the amino derivative). Reactivity: The nitro group is electron-withdrawing, reducing nucleophilicity of the benzofuran ring compared to the electron-donating amino group. Applications: Likely serves as a synthetic intermediate, requiring reduction to the amine for further functionalization .
5-[(Pyrrolidin-1-yl)methyl]vanillic Acid (PMVA)
- Structure : Vanillic acid core with a pyrrolidinylmethyl substituent.
- Properties: Antioxidant Activity: The phenolic -OH and tertiary amine in PMVA contribute to radical scavenging.
Nrf2 Activators (e.g., Bardoxolone Methyl)
- Structure: Triterpenoid derivatives with ketone and enone functionalities.
- Properties: Mechanism: Activate the Keap1-Nrf2 pathway, promoting antioxidant gene expression. Comparison: The amino and propoxy groups in the benzofuran derivative may enable interactions with Keap1, but its distinct scaffold suggests divergent binding modes compared to classical Nrf2 activators .
Biological Activity
Methyl 5-amino-3-propoxybenzofuran-2-carboxylate is a compound of interest due to its potential biological activities. This article presents a comprehensive review of its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
This compound belongs to the benzofuran class of compounds, which are known for their diverse biological activities. The structure can be represented as follows:
The synthesis typically involves the condensation of appropriate benzofuran derivatives with amino acids or their derivatives, followed by esterification to obtain the methyl ester form. Specific reaction conditions, such as temperature and solvent choice, significantly affect yield and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrate that it exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
The Minimum Inhibitory Concentration (MIC) values for these organisms are summarized in Table 1.
| Microorganism | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 256 |
| Escherichia coli | 128 |
| Candida albicans | 64 |
These results indicate that the compound possesses moderate antimicrobial activity, particularly against fungal pathogens.
Anticancer Activity
The anticancer potential of this compound has also been evaluated. In vitro assays against human cancer cell lines, such as HeLa (cervical cancer) and K562 (chronic myeloid leukemia), revealed that the compound inhibits cell proliferation effectively. The IC50 values are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| K562 | 20 |
These findings suggest that this compound could serve as a lead compound for further development in anticancer therapies.
The mechanism underlying the biological activity of this compound appears to involve the inhibition of key cellular processes:
- Inhibition of Tubulin Polymerization : Similar to other benzofuran derivatives, it may disrupt microtubule dynamics by binding to tubulin, thereby inhibiting mitosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Interference with Cell Signaling Pathways : It is hypothesized that this compound could modulate signaling pathways involved in cell survival and proliferation.
Case Studies
In a recent study conducted by Oliva et al., various derivatives of benzofuran were synthesized and tested for their biological activities. This compound was one of the promising candidates that showed significant antiproliferative effects against cancer cell lines while maintaining low toxicity towards normal cells .
Another investigation focused on its antimicrobial properties revealed that modifications to the propoxy group enhanced its efficacy against resistant strains of bacteria and fungi .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
